

# Ipatasertib safety profile comparison with other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

[Get Quote](#)

## Safety Profile Comparison of Targeted Therapies

The table below summarizes key safety data for **Ipatasertib** and other relevant targeted therapies from recent clinical trials.

| Drug (Indication)          | Combination Therapy | Most Common Adverse Events (AEs)                                                                             | Notable Grade $\geq 3$ AEs & Discontinuations                          |
|----------------------------|---------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Ipatasertib (ER+/HER2-mBC) | Fulvestrant [1]     | Diarrhea (87.1%), Nausea (58.9%), Hyperglycemia (43.6%), Fatigue (40.3%), Vomiting (33.1%), Rash (25.0%) [1] | Diarrhea ( $\geq G3$ not specified); Treatment led to improved PFS [1] |
| Ipatasertib (aTNBC)        | Capecitabine [2]    | Diarrhea (59.1%, 0.0% $G\geq 3$ ), Fatigue (36.4%), Nausea (36.4%) [2]                                       | Low incidence of severe AEs in this combination [2]                    |
| Ipatasertib (aTNBC)        | Eribulin [2]        | Diarrhea (52.0%, 4.0% $G3$ ), Stomatitis (44.0%, 8.0% $G3$ ), Neutropenia (52.0%, 32.0% $G\geq 3$ ) [2]      | Higher rate of severe neutropenia [2]                                  |

| Drug (Indication)                             | Combination Therapy          | Most Common Adverse Events (AEs)                                                   | Notable Grade ≥3 AEs & Discontinuations                                                                  |
|-----------------------------------------------|------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| <b>Ipatasertib (mCRPC)</b>                    | Abiraterone/Prednisolone [3] | Not Specified                                                                      | <b>Grade ≥3 AEs: 70%</b> (vs. 39% with placebo); <b>AEs leading to discontinuation: 21%</b> (vs. 5%) [3] |
| <b>Alpelisib (HR+/HER2- PIK3CAmut mBC)</b>    | Fulvestrant [4]              | Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Hyperglycemia, Alopecia [4] | Hyperglycemia (Higher incidence) [4]                                                                     |
| <b>Capivasertib (HR+/HER2- PIK3CAmut mBC)</b> | Fulvestrant [4]              | Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Rash, Hypertension [4]      | Rash, Hypertension (Higher incidence) [4]                                                                |
| <b>Lapatinib (HER2+ mBC)</b>                  | Capecitabine [5]             | <b>Diarrhea (60%)</b> , Rash (27%), Nausea, Vomiting, Fatigue [5]                  | Diarrhea (12-13% G3); Rare cardiac toxicity [5]                                                          |

## Experimental Protocol Overview

The safety data in the table was generated from the following key clinical trials, which employed rigorous methodologies.

- **Trial Design:** The pivotal trials for **Ipatasertib** were **randomized, double-blind, placebo-controlled Phase 3 studies** [1] [3] [6].
  - **FINER Trial (ER+/HER2- mBC):** Compared **Ipatasertib** + Fulvestrant vs. Placebo + Fulvestrant in patients whose disease progressed on first-line therapy [1].
  - **IPATential150 (mCRPC):** Compared **Ipatasertib** + Abiraterone + Prednisolone vs. Placebo + Abiraterone + Prednisolone [3].
  - **PATHFINDER (aTNBC):** An open-label, non-comparative Phase IIa study evaluating **Ipatasertib** with various non-taxane chemotherapies [2].
- **Safety Assessment:** Adverse events (AEs) were systematically collected and graded according to the **Common Terminology Criteria for Adverse Events (CTCAE)** [6].

- **Patient-Reported Outcomes (PROs):** Some studies, like IPATunity130, used standardized questionnaires (e.g., EORTC QLQ-C30) to assess the impact of treatment on patients' quality of life [6].

## Mechanistic Basis for Safety Profiles

The safety profiles of these targeted therapies are directly linked to their mechanisms of action within the PI3K/AKT signaling pathway, a crucial regulator of cell growth and metabolism.



[Click to download full resolution via product page](#)

As the diagram shows:

- **Ipatasertib** and **Capivasertib** directly inhibit AKT. Since AKT is a central node in metabolic regulation, its inhibition can explain the high incidence of **hyperglycemia** [4] [1]. AKT's role in maintaining gut mucosa integrity may also contribute to the high frequency of **diarrhea** [1].
- **Alpelisib** inhibits PI3K upstream of AKT. Inhibiting the PI3K $\alpha$  isoform specifically also disrupts metabolic signaling, leading to a pronounced **hyperglycemia** profile [4].
- The high incidence of **rash** with EGFR/HER2 inhibitors like **Lapatinib** and **Capivasertib** is a class effect, as the EGFR pathway is critical for skin homeostasis [4] [5].

## Key Conclusions for Clinical Practice

- **Ipatasertib's defining safety concern is a very high incidence of diarrhea**, which requires proactive management including mandatory prophylactic loperamide in some trial protocols [2] [6].
- Its **metabolic effects (hyperglycemia)** are a class-wide effect of AKT/PI3K inhibition and necessitate close monitoring [4] [1].
- Compared to other agents, the choice of combination therapy significantly influences the overall safety profile. For example, combining **Ipatasertib** with Eribulin in aTNBC led to a higher incidence of **neutropenia**, likely a chemotherapy-overlapping effect [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ipatasertib Improves Upon Fulvestrant in ER+/HER2 [cancertherapyadvisor.com]
2. Ipatasertib combined with non-taxane chemotherapy ... - PMC [pmc.ncbi.nlm.nih.gov]
3. plus abiraterone and prednisolone in metastatic... Ipatasertib [pubmed.ncbi.nlm.nih.gov]
4. Efficacy and safety of phosphoinositide 3-kinase inhibitors ... [pubmed.ncbi.nlm.nih.gov]
5. Safety Profile and Clinical Recommendations for the Use of ... [pmc.ncbi.nlm.nih.gov]
6. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered ... [link.springer.com]

To cite this document: Smolecule. [Ipatasertib safety profile comparison with other targeted therapies]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b001406#ipatasertib-safety-profile-comparison-with-other-targeted-therapies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)